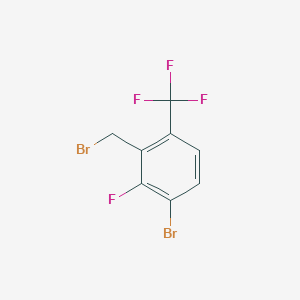![molecular formula C8H4BrFO2 B12867572 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO. It is a derivative of benzofuran, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of 5-fluorobenzofuran with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzofuran: Similar structure but different substitution pattern.
7-Chloro-5-fluorobenzo[B]furan-3(2H)-one: Chlorine instead of bromine.
7-Bromo-5-methylbenzo[B]furan-3(2H)-one: Methyl group instead of fluorine.
Uniqueness
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2 |
InChI Key |
JWXQMWXGZMDXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
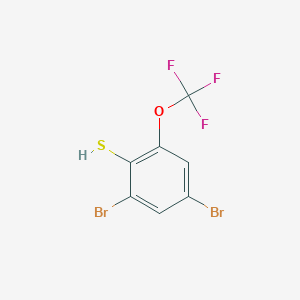
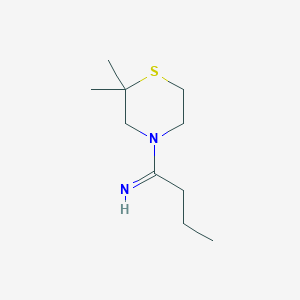
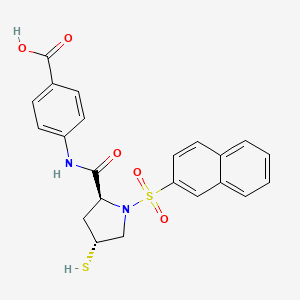
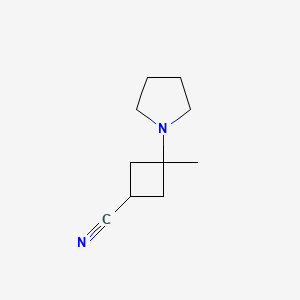
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
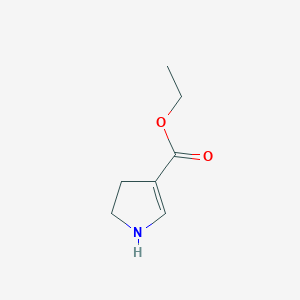
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
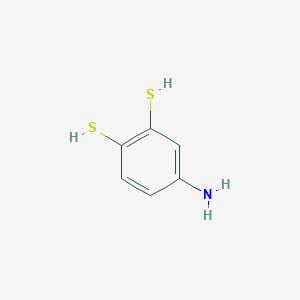
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
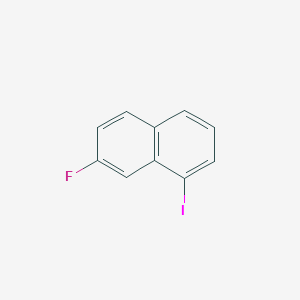
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
